molecular formula C12H18N2O2 B14869639 4-(2,4-Dimethoxyphenyl)pyrrolidin-3-amine

4-(2,4-Dimethoxyphenyl)pyrrolidin-3-amine

Cat. No.: B14869639
M. Wt: 222.28 g/mol
InChI Key: NZULPGWWSGSYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethoxyphenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 2,4-dimethoxyphenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,4-dimethoxyphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a 2,4-dimethoxybenzaldehyde derivative can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethoxyphenyl)pyrrolidin-3-amine is unique due to the specific combination of the pyrrolidine ring and the 2,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H18N2O2/c1-15-8-3-4-9(12(5-8)16-2)10-6-14-7-11(10)13/h3-5,10-11,14H,6-7,13H2,1-2H3

InChI Key

NZULPGWWSGSYRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CNCC2N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.